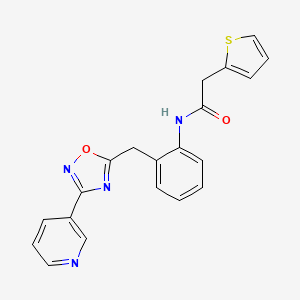

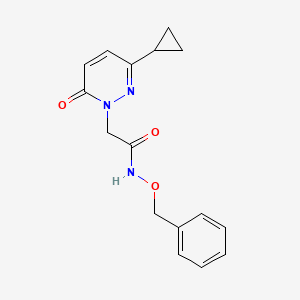

![molecular formula C22H17FN2OS2 B2558286 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluorobenzamide CAS No. 392236-48-5](/img/structure/B2558286.png)

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

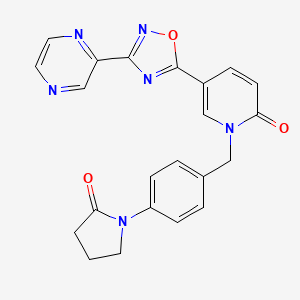

The compound “N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluorobenzamide” is a complex organic molecule that contains several functional groups and structural features. It includes a benzothiazole ring, a tetrahydrobenzothiophene ring, and a fluorobenzamide group .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, benzothiazole derivatives are typically synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and tetrahydrobenzothiophene rings, along with the fluorobenzamide group. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzothiazole and tetrahydrobenzothiophene rings, as well as the fluorobenzamide group. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, its solubility would be influenced by the polarities of its functional groups, and its melting point would depend on the strength of the intermolecular forces within the compound .Scientific Research Applications

Antitumor Properties

A series of studies have demonstrated the compound's potent and selective cytotoxic effects against various cancer cell lines. Hutchinson et al. (2001) found that fluorinated 2-(4-aminophenyl)benzothiazoles were potently cytotoxic in vitro in sensitive human breast cancer cell lines but inactive against nonmalignant and other malignant cells, highlighting their specificity (Hutchinson et al., 2001). Additionally, Bradshaw et al. (2002) discussed the use of amino acid prodrugs of these compounds to improve water solubility and bioavailability, which significantly retarded the growth of breast and ovarian xenograft tumors in preclinical models (Bradshaw et al., 2002).

Mechanism of Action

The mechanism of action for these compounds involves their bioactivation by cytochrome P450 enzymes, specifically CYP1A1, which is crucial for their antitumor specificity. The induction of CYP1A1 and its role in determining the antitumor specificity of these benzothiazoles have been noted to be uncompromised by the modifications introduced to enhance the compound's potency and bioavailability (Hutchinson et al., 2001).

Pharmaceutical Development

The promising results from the synthesis and in vitro biological properties of these compounds have led to the focus on pharmaceutical and preclinical development, aiming at advancing these compounds through the pipeline towards clinical evaluation. The modifications to the general process of synthesis to produce pure samples of target compounds and the exploration of prodrug strategies to overcome bioavailability issues represent significant steps towards this goal (Hutchinson et al., 2001); (Bradshaw et al., 2002).

Future Directions

The future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. It could also be interesting to study its interactions with various biological targets using techniques like molecular docking .

Properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2OS2/c23-14-11-9-13(10-12-14)20(26)25-22-19(15-5-1-3-7-17(15)27-22)21-24-16-6-2-4-8-18(16)28-21/h2,4,6,8-12H,1,3,5,7H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNGWKXSQWZKHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

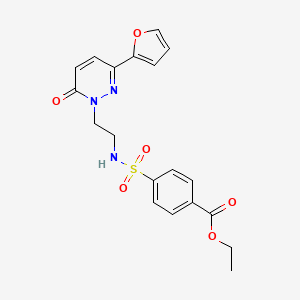

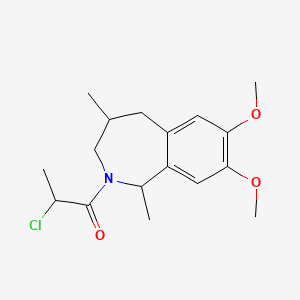

![(2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B2558211.png)

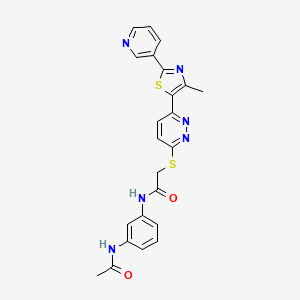

![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2558217.png)

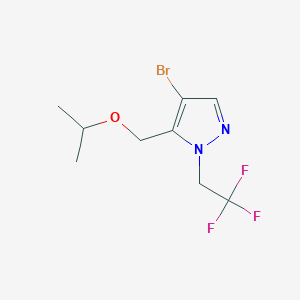

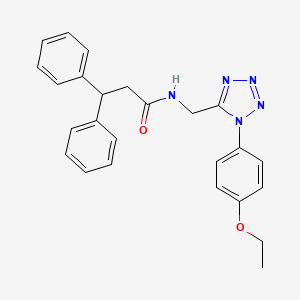

![methyl 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2558220.png)

![2-ethyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B2558222.png)

![3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid](/img/structure/B2558223.png)